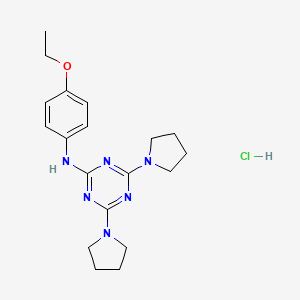

N-(4-ethoxyphenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride

Description

N-(4-Ethoxyphenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride is a triazine-based compound characterized by a central 1,3,5-triazine ring substituted with two pyrrolidin-1-yl groups at positions 4 and 6 and a 4-ethoxyphenylamine group at position 2. The hydrochloride salt enhances its solubility and stability for pharmacological applications.

Properties

IUPAC Name |

N-(4-ethoxyphenyl)-4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N6O.ClH/c1-2-26-16-9-7-15(8-10-16)20-17-21-18(24-11-3-4-12-24)23-19(22-17)25-13-5-6-14-25;/h7-10H,2-6,11-14H2,1H3,(H,20,21,22,23);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHLUIBSPNQHBGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCCC3)N4CCCC4.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27ClN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride typically involves the following steps:

Formation of the Triazine Core: The triazine core is synthesized through the cyclization of appropriate precursors under controlled conditions.

Substitution with Pyrrolidine Groups: The triazine core is then substituted with pyrrolidine groups using nucleophilic substitution reactions.

Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced through electrophilic aromatic substitution reactions.

Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Batch or Continuous Flow Reactors: Utilization of batch or continuous flow reactors for efficient synthesis.

Purification Techniques: Implementation of purification techniques such as crystallization, filtration, and chromatography to obtain the pure compound.

Quality Control: Rigorous quality control measures to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as ceric ammonium nitrate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Ceric ammonium nitrate in an appropriate solvent.

Reduction: Sodium borohydride in a suitable solvent.

Substitution: Various nucleophiles or electrophiles under controlled conditions.

Major Products Formed

Oxidation: Formation of oxidized derivatives.

Reduction: Formation of reduced derivatives.

Substitution: Formation of substituted triazine derivatives.

Scientific Research Applications

N-(4-ethoxyphenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Employed in the study of biological pathways and interactions.

Medicine: Investigated for its potential therapeutic properties and drug development.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The compound’s activity and physicochemical properties are influenced by substituents on the triazine core and phenyl group. Key analogs include:

Key Observations :

- Phenyl Substituents : The ethoxy group in the target compound may improve water solubility compared to lipophilic isopropyl or dichlorophenyl analogs.

- Triazine Substituents: Pyrrolidinyl groups (vs.

Anti-Inflammatory Activity

- Compound 7a (N-(4-(isoxazol-5-yl)phenyl)-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine): Exhibited 51% inhibition of carrageenan-induced paw edema in mice, outperforming Celecoxib (reference drug) .

- N-(4-Isopropylphenyl) Analog : Demonstrated comparable anti-inflammatory efficacy, suggesting that alkylphenyl substituents enhance activity .

Antimicrobial Activity

- Isoxazoline-Triazine Hybrids (e.g., 4,6-diethoxy-N-(4-(5-phenylisoxazolin-3-yl)phenyl)-1,3,5-triazin-2-amine): Showed moderate-to-strong antimicrobial activity against E. coli and S. aureus, attributed to the isoxazoline moiety .

Inference for Target Compound : The ethoxyphenyl group may reduce antimicrobial potency compared to isoxazoline derivatives but improve anti-inflammatory targeting.

Biological Activity

N-(4-ethoxyphenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride is a synthetic compound with potential pharmacological applications. Its structure suggests it may interact with various biological targets, particularly in the context of cancer therapy and kinase inhibition. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a triazine ring and pyrrolidine moieties that are often associated with biological activity.

Research indicates that compounds with similar structures often act as kinase inhibitors. Kinases play crucial roles in cell signaling pathways that regulate cell growth and proliferation. Inhibition of these pathways can lead to reduced tumor growth and enhanced apoptosis in cancer cells.

Key Mechanisms:

- Kinase Inhibition: Compounds similar to N-(4-ethoxyphenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine have been shown to inhibit various receptor tyrosine kinases (RTKs) involved in cancer progression.

- Cell Cycle Arrest: By interfering with kinase activity, these compounds may induce cell cycle arrest at specific phases, preventing cancer cells from proliferating.

- Apoptosis Induction: The activation of apoptotic pathways through the inhibition of survival signals is another potential mechanism.

In Vitro Studies

In vitro studies have demonstrated the compound's ability to inhibit cell growth in various cancer cell lines. Specific IC50 values (the concentration required to inhibit 50% of cell growth) were noted in studies involving:

- Abl Kinase: IC50 values around 0.87 μM for wild-type and 9.4 μM for T315I mutant cells suggest significant potency against resistant forms .

In Vivo Studies

Animal models have shown promising results regarding the compound's efficacy:

- Xenograft Models: Daily oral administration resulted in significant tumor size reduction without notable toxicity .

Case Studies

Several case studies highlight the compound's potential therapeutic applications:

- Case Study 1 : A study involving a xenograft model of leukemia demonstrated that administration of this compound led to a marked decrease in tumor burden compared to control groups.

- Case Study 2 : In a comparative analysis with other kinase inhibitors, this compound exhibited superior selectivity towards specific mutant kinases associated with drug resistance.

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to other known kinase inhibitors:

| Compound Name | Target Kinase | IC50 (µM) | Activity Type |

|---|---|---|---|

| N-(4-ethoxyphenyl)-... | Abl Kinase | 0.87 | Inhibitor |

| Compound A (similar structure) | EGFR | 20 | Inhibitor |

| Compound B (similar structure) | FLT3 | 25 | Inhibitor |

Q & A

Basic: What are the critical steps and common challenges in synthesizing N-(4-ethoxyphenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride?

Methodological Answer:

The synthesis typically involves a multi-step reaction sequence:

- Step 1: Condensation of cyanuric chloride with pyrrolidine under controlled temperatures (0–5°C) to form the bis-pyrrolidinyl intermediate.

- Step 2: Substitution of the third chlorine atom with 4-ethoxyaniline in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) at 60–80°C .

- Step 3: Hydrochloride salt formation via acid treatment (e.g., HCl in ethanol).

Challenges:

- Byproduct formation: Competing substitutions may occur if temperature control is inadequate.

- Purification: Column chromatography or recrystallization is often required to isolate the pure product due to similar polarities of intermediates .

Advanced: How can reaction conditions be optimized to enhance yield and purity of triazine derivatives like this compound?

Methodological Answer:

Optimization strategies include:

- Catalyst screening: Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate nucleophilic substitutions .

- Solvent selection: Switching to THF or acetonitrile to improve solubility of aromatic amines.

- Temperature gradients: Gradual heating (e.g., 50°C → 80°C) to minimize side reactions.

- In situ monitoring: Employing TLC or HPLC to track reaction progress and terminate at optimal conversion .

Basic: Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

Methodological Answer:

- ¹H/¹³C NMR: Verify substituent integration (e.g., ethoxyphenyl protons at δ 6.8–7.2 ppm, pyrrolidine protons at δ 1.8–3.5 ppm) .

- Mass spectrometry (HRMS): Confirm molecular ion peaks ([M+H]⁺ or [M-Cl]⁺) with <5 ppm error .

- FT-IR: Identify characteristic stretches (e.g., triazine ring C=N at ~1550 cm⁻¹, N-H at ~3300 cm⁻¹) .

Advanced: What computational approaches predict the binding affinity of this compound with biological targets?

Methodological Answer:

- Molecular docking (AutoDock Vina): Use the compound’s SMILES string (e.g.,

CCOc1ccc(Nc2nc(Nc3CCCC3)nc(Nc3CCCC3)n2)cc1.Cl) to model interactions with enzymes like kinases or DNA topoisomerases . - MD simulations (GROMACS): Assess stability of ligand-receptor complexes over 100 ns trajectories.

- QSAR modeling: Corrogate substituent effects (e.g., ethoxy vs. methoxy groups) on bioactivity using datasets from analogous triazines .

Advanced: How should contradictory data in biological activity studies (e.g., varying IC₅₀ values) be resolved?

Methodological Answer:

- Assay standardization: Compare results across identical cell lines (e.g., MCF-7 vs. HepG2) and protocols (e.g., MTT vs. SRB assays) .

- Solvent controls: Ensure DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts.

- Statistical validation: Apply ANOVA or Tukey’s HSD test to confirm significance of dose-response trends .

Basic: What mechanisms are proposed for the biological activity of triazine derivatives?

Methodological Answer:

- Kinase inhibition: The triazine core mimics ATP’s purine ring, competitively binding to kinase active sites .

- DNA intercalation: Planar substituents (e.g., ethoxyphenyl) insert between DNA base pairs, disrupting replication .

- Antimicrobial activity: Disruption of bacterial cell wall synthesis via binding to penicillin-binding proteins (PBPs) .

Advanced: What strategies improve aqueous solubility of triazine derivatives without reducing bioactivity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.